molecular formula C9H9BrN4O4 B14537717 N-(2,4-dinitrophenyl)-N-methylethanehydrazonoyl bromide CAS No. 62055-73-6

N-(2,4-dinitrophenyl)-N-methylethanehydrazonoyl bromide

Cat. No.: B14537717
CAS No.: 62055-73-6
M. Wt: 317.10 g/mol
InChI Key: PZEJRIZHCVEDDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dinitrophenyl)-N-methylethanehydrazonoyl bromide is a chemical compound known for its unique structure and reactivity It features a dinitrophenyl group, which is a common moiety in organic chemistry, particularly in the synthesis of various derivatives and intermediates

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dinitrophenyl)-N-methylethanehydrazonoyl bromide typically involves the reaction of 2,4-dinitrophenylhydrazine with an appropriate brominated precursor. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction . The process can be summarized as follows:

  • Dissolve 2,4-dinitrophenylhydrazine in a suitable solvent.
  • Add the brominated precursor to the solution.
  • Heat the mixture to promote the reaction.
  • Isolate the product by filtration or crystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to ensure the purity of the final product.

Scientific Research Applications

N-(2,4-dinitrophenyl)-N-methylethanehydraz

Properties

CAS No.

62055-73-6

Molecular Formula

C9H9BrN4O4

Molecular Weight

317.10 g/mol

IUPAC Name

N-(2,4-dinitrophenyl)-N-methylethanehydrazonoyl bromide

InChI

InChI=1S/C9H9BrN4O4/c1-6(10)11-12(2)8-4-3-7(13(15)16)5-9(8)14(17)18/h3-5H,1-2H3

InChI Key

PZEJRIZHCVEDDX-UHFFFAOYSA-N

Canonical SMILES

CC(=NN(C)C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.